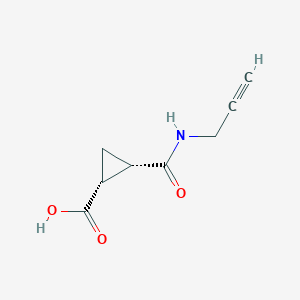

(1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid

Description

(1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a prop-2-ynylcarbamoyl substituent at the C2 position. The cyclopropane ring imposes significant steric and electronic constraints, making this compound a valuable scaffold in medicinal chemistry, particularly for modulating protein-protein interactions or enzyme activity. Its stereochemistry (1R,2S) is critical for bioactivity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Propriétés

IUPAC Name |

(1R,2S)-2-(prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-3-9-7(10)5-4-6(5)8(11)12/h1,5-6H,3-4H2,(H,9,10)(H,11,12)/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRXAUBRMCGENB-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCNC(=O)[C@H]1C[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the use of a Simmons-Smith reaction to form the cyclopropane ring from an alkene precursor . The prop-2-ynylcarbamoyl group can then be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, higher yield reactions, and cost-effective reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the carbamoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Applications De Recherche Scientifique

(1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with cyclopropane rings.

Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions due to its unique structure.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of (1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The cyclopropane ring can participate in ring-opening reactions, while the carbamoyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Cyclopropane Derivatives

Substituent Diversity and Pharmacological Relevance

The table below compares (1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid with structurally related cyclopropane-carboxylic acid derivatives:

Key Observations :

- Stereochemical Sensitivity: Enantiomeric pairs (e.g., (1R,2S) vs. (1S,2R)) exhibit divergent binding affinities. For instance, (1S,2R)-cis-2-amino-1-cyclopentanecarboxylic acid derivatives show higher αvβ3 integrin binding than their enantiomers .

Integrin Ligands ()

Cyclopropane-carboxylic acids with amino or carbamoyl substituents are potent integrin ligands. For example:

- (1S,2R)-cis-2-amino-1-cyclopentanecarboxylic acid derivatives exhibit IC50 values of <10 nM for αvβ3 integrin, critical for anti-angiogenic therapies .

Metabolic Stability

Cyclopropane rings enhance metabolic stability compared to linear analogs. For instance:

- trans-2-Cyanocyclopropanecarboxylic acid (CAS 39891-82-2) resists hepatic degradation in vitro, with a half-life >6 hours .

- The prop-2-ynylcarbamoyl group may further improve stability by reducing susceptibility to esterase cleavage .

Activité Biologique

(1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique cyclopropane structure, which may influence its interaction with biological targets. This article reviews the biological activity of this compound based on recent studies, including in silico analyses, molecular docking results, and its potential pharmacological applications.

- Molecular Formula : C₁₃H₁₃N₃O₂

- Molecular Weight : 237.23 g/mol

- CAS Number : 7100078

Biological Activity Overview

The biological activity of (1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid has been explored through various methodologies, including in vitro assays and computational modeling. Notably, its interaction with specific enzymes and receptors has been a focal point of research.

Enzyme Inhibition

Recent studies have indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, molecular docking studies have demonstrated significant binding affinity towards the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO2) from Arabidopsis thaliana. The binding affinity values were calculated using the free energy change () and binding constant (), as shown in Table 1.

| Compound | (kcal/mol) | (M) |

|---|---|---|

| (1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10⁴ |

| Pyrazinoic acid | -5.3 | 7.61 × 10³ |

| Methylcyclopropane | -3.1 | 0.188 × 10³ |

In Silico Studies

In silico studies have provided insights into the compound's binding interactions at the molecular level. The software packages AutoDock Vina and AutoDock Tools were utilized to perform docking simulations. The results indicated that the compound forms hydrogen bonds with key residues in the active site of ACO2, suggesting a mechanism for its inhibitory action.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of cyclopropane carboxylic acids, including (1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid. These derivatives were tested for their ability to inhibit ethylene biosynthesis in plants, which is crucial for fruit ripening and senescence processes. The results showed that the compound effectively reduced ethylene production, indicating its potential agricultural applications.

Pharmacological Implications

The biological activity of (1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid suggests several pharmacological implications:

- Agricultural Applications : Its ability to inhibit ethylene production positions it as a potential agent for controlling fruit ripening.

- Therapeutic Potential : Given its enzyme inhibition properties, further exploration could reveal its utility in treating conditions associated with elevated ethylene levels or related metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.